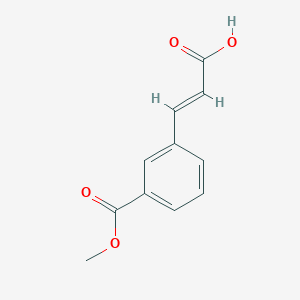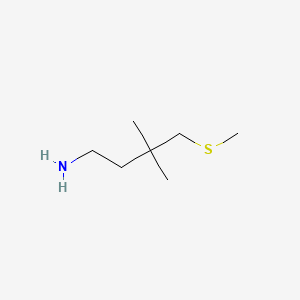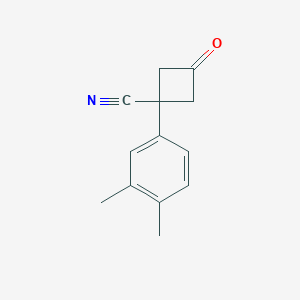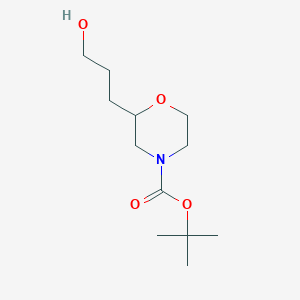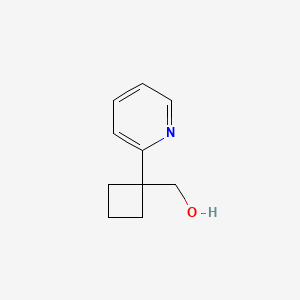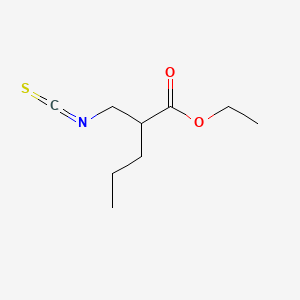
3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes an isopropyl group, two methyl groups, and a propanoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst.
Introduction of the Isopropyl and Methyl Groups: The isopropyl and methyl groups are introduced through alkylation reactions. These reactions are typically performed using alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid moiety through a carboxylation reaction. This can be achieved by treating the intermediate compound with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid moiety, resulting in the formation of pyrazoline derivatives or alcohols, respectively.
Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents such as nitric acid, and sulfonating agents like sulfuric acid are commonly employed.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of pyrazoline derivatives or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, infections, and inflammatory disorders.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence multiple signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. Its effects on these pathways can result in therapeutic benefits, such as the inhibition of cancer cell growth or the reduction of inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-3-methoxy-1-propanamine
- 1-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)methanamine
- (1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)methylamine
Uniqueness
3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid is unique due to its specific structural features, including the presence of both an isopropyl group and a propanoic acid moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H20N2O2 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
3-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H20N2O2/c1-7(2)14-10(5)11(9(4)13-14)6-8(3)12(15)16/h7-8H,6H2,1-5H3,(H,15,16) |
Clé InChI |
HQQGUNBBMRBZGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C(C)C)C)CC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


